![molecular formula C14H13FO B8170821 [3-(3-Fluoro-4-methylphenyl)phenyl]methanol](/img/structure/B8170821.png)
[3-(3-Fluoro-4-methylphenyl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Fluoro-4-methylphenyl)phenyl]methanol is an organic compound with the molecular formula C14H13FO It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Phenylmagnesium bromide (Grignard reagent), 3-fluoro-4-methylbenzaldehyde, water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions
[3-(3-Fluoro-4-methylphenyl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde
Reduction: Formation of the corresponding hydrocarbon
Substitution: Halogenation, nitration, or sulfonation of the phenyl rings
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Substitution: Use of halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Formation of 3-(3-fluoro-4-methylphenyl)benzaldehyde or 3-(3-fluoro-4-methylphenyl)acetophenone
Reduction: Formation of 3-(3-fluoro-4-methylphenyl)phenylmethane
Substitution: Formation of various substituted derivatives depending on the reagent used
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of [3-(3-Fluoro-4-methylphenyl)phenyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- [3-(3-Fluoro-4-methylphenyl)phenyl]methane
- [3-(3-Fluoro-4-methylphenyl)phenyl]ketone
- [3-(3-Fluoro-4-methylphenyl)phenyl]aldehyde
Uniqueness
[3-(3-Fluoro-4-methylphenyl)phenyl]methanol is unique due to the presence of both a fluorine atom and a methanol group, which confer distinct chemical properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s electronic properties, while the methanol group provides a site for further chemical modifications.
属性
IUPAC Name |
[3-(3-fluoro-4-methylphenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGNSQKNJVATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
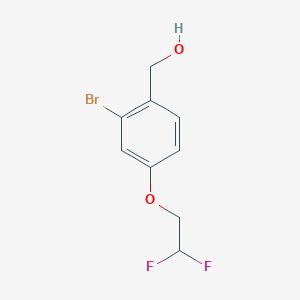
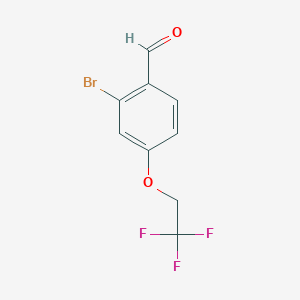
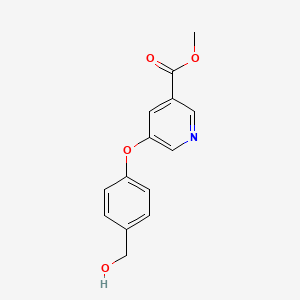
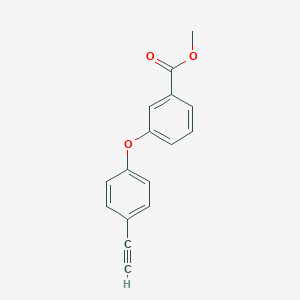
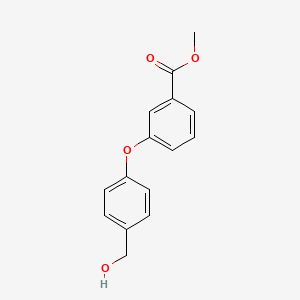
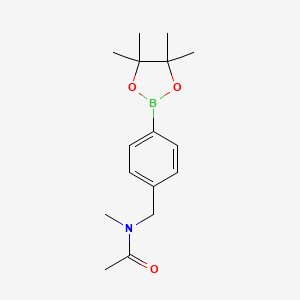
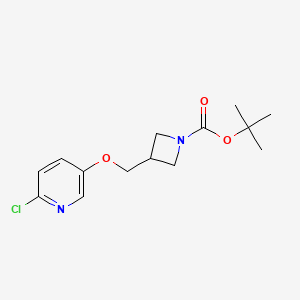
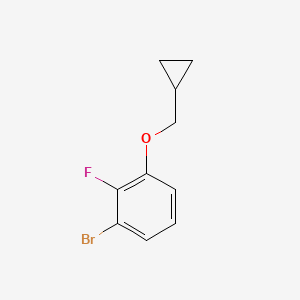
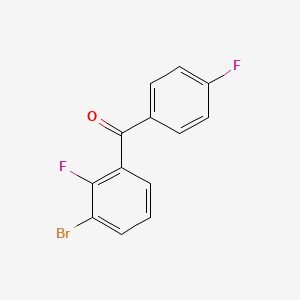
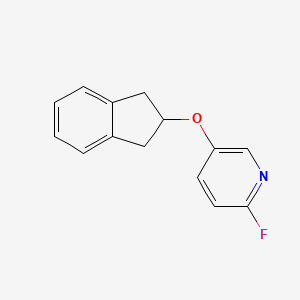
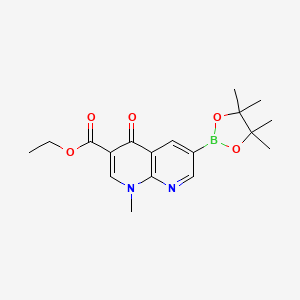
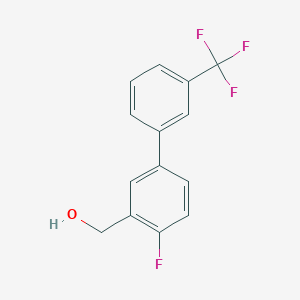
![1-[(2-Bromo-4-chlorophenyl)methyl]azetidine](/img/structure/B8170844.png)
methylamine](/img/structure/B8170851.png)
